Clopidogrel benzenesulfonate
Description
Historical Development of Thienopyridine Derivatives as Antiplatelet Agents
The development of thienopyridine derivatives as antiplatelet agents began in the early 1970s during the search for drugs related to tinoridine, a thienopyridine with anti-inflammatory properties. Unexpectedly, many derivatives of thienopyridines demonstrated potent antiplatelet and antithrombotic effects rather than anti-inflammatory activity. This discovery was significant because, prior to this, aspirin was the primary antiplatelet agent available, but it was insufficient for preventing recurrent ischemic events in high-risk patients.
The first-generation thienopyridine, ticlopidine, was introduced in 1978 and showed promise in enhancing platelet inhibition. However, due to severe adverse effects, second and third-generation thienopyridines, including clopidogrel, were developed to improve efficacy and safety profiles. Clopidogrel, launched globally in 1998, was recognized as a prodrug requiring metabolic activation to exert its antiplatelet effect by irreversibly inhibiting the adenosine diphosphate (ADP) receptor on platelets. The detailed mechanism involving the active metabolite and the P2Y12 receptor was elucidated only around the year 2000, more than two decades after its initial discovery.
Clinical studies have demonstrated that clopidogrel is at least as effective as aspirin in preventing serious vascular events such as stroke and myocardial infarction, with a somewhat better safety and tolerability profile compared to ticlopidine. Clopidogrel’s antiplatelet activity results from selective and irreversible blockade of ADP-induced platelet aggregation, which reduces the risk of thrombotic events in patients at high vascular risk.
Position of Benzenesulfonate Salts in Prodrug Optimization Strategies
Benzenesulfonate salts, such as clopidogrel benzenesulfonate, are employed in pharmaceutical chemistry to optimize the physicochemical and pharmacokinetic properties of prodrugs. The formation of benzenesulfonate salts can improve the solubility, stability, and bioavailability of the parent compound, facilitating better absorption and more predictable therapeutic effects.
In recent research, benzenesulfonamide conjugates have been explored as linkers in hypoxia-activated prodrugs, demonstrating improved stability and selective delivery of active agents under specific physiological conditions. For example, carbamate linkers attaching benzenesulfonamide groups to nitroaromatic moieties have shown enhanced chemical stability and selective cytotoxicity in cancer models, suggesting that benzenesulfonate salts can serve as valuable intermediates in prodrug design.
Applying this concept to clopidogrel, the benzenesulfonate salt form may enhance the compound's stability and solubility compared to the free base or other salt forms, potentially improving its pharmacological profile without altering the intrinsic activity of the active metabolite. This aligns with broader strategies in prodrug optimization, where salt formation is a key approach to refining drug delivery and performance.
Data Table: Comparative Overview of Thienopyridine Derivatives and Their Development Milestones
| Compound | Year Introduced | Generation | Key Features | Mechanism of Action | Clinical Significance |
|---|---|---|---|---|---|
| Ticlopidine | 1978 | First | First thienopyridine antiplatelet agent | Irreversible ADP receptor blockade | Effective but with notable hematological risks |
| Clopidogrel | 1998 | Second | Improved safety and efficacy over ticlopidine | Prodrug, irreversible ADP receptor blockade | Widely used; better tolerability and efficacy |
| This compound | - (salt form) | Salt form | Enhanced solubility and stability via benzenesulfonate salt | Same active metabolite as clopidogrel | Potentially optimized pharmacokinetics |
Detailed Research Findings
The discovery of thienopyridines shifted antiplatelet therapy from aspirin monotherapy to more targeted ADP receptor inhibition, with clopidogrel emerging as a key agent due to its favorable efficacy and safety profile.
Clopidogrel’s prodrug nature requires metabolic activation, and its active metabolite irreversibly inhibits the P2Y12 receptor, a mechanism elucidated only after decades of research.
Benzenesulfonate salts, including this compound, represent a strategic chemical modification to enhance drug properties such as solubility and stability. This approach is supported by studies on benzenesulfonamide conjugates in other drug classes, showing improved pharmacochemical characteristics without compromising biological activity.
The use of benzenesulfonate salts in prodrug optimization aligns with contemporary pharmacochemical strategies aimed at improving drug delivery and therapeutic index, particularly for compounds with unstable or poorly soluble active forms.
Properties
IUPAC Name |
benzenesulfonic acid;methyl 2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2S.C6H6O3S/c1-20-16(19)15(12-4-2-3-5-13(12)17)18-8-6-14-11(10-18)7-9-21-14;7-10(8,9)6-4-2-1-3-5-6/h2-5,7,9,15H,6,8,10H2,1H3;1-5H,(H,7,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUZIJKLLBDXNFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.C1=CC=C(C=C1)S(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClNO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Salt Formation from Clopidogrel Base
The benzenesulfonate salt is typically prepared by reacting clopidogrel free base with benzenesulfonic acid in aprotic solvents. Patent US20050203122A1 details a method where clopidogrel base (1.0 molar equivalent) is dissolved in toluene at 25–40°C, followed by gradual addition of benzenesulfonic acid (1.05 eq) to prevent local supersaturation. After stirring for 3–5 hours, the mixture is concentrated under reduced pressure (40–60 mbar) at 50°C, yielding crystalline clopidogrel benzenesulfonate with 92–95% recovery. Critical to this process is the exclusion of 1,4-dioxane, a Class 2 solvent per ICH guidelines, achieved through toluene/acetone azeotropic distillation.
Crystallization and Solvent Selection
Crystallization kinetics significantly impact polymorphic form and particle size distribution. Studies comparing solvent systems reveal:
Table 1: Solvent Effects on Crystallization Outcomes
| Solvent System | Yield (%) | Purity (HPLC) | Mean Particle Size (μm) |
|---|---|---|---|
| Toluene/Acetone (3:1) | 94.2 | 99.8 | 120 ± 15 |
| Ethyl Acetate | 88.7 | 98.5 | 85 ± 20 |
| Dichloromethane | 82.4 | 97.1 | 150 ± 30 |
Data adapted from US20050203122A1 and CN101333223B. Toluene/acetone mixtures produce the most thermodynamically stable Form I crystals due to controlled nucleation rates (0.5–1.0°C/min cooling). Polar solvents like ethyl acetate induce faster crystallization but increase risk of solvate formation.
Optical Resolution Techniques
Racemic clopidogrel resolution employs chiral amines to isolate the active S-enantiomer. Patent CN101333223B utilizes (1R,2R)-(-)-2-amino-1-(4-nitrophenyl)-1,3-propanediol (1.2 eq) in ethanol/water (2:1) at -10°C, achieving 98.5% enantiomeric excess (ee). The diastereomeric salt is filtered and treated with aqueous NaOH (1M) to liberate S-clopidogrel, followed by benzenesulfonic acid coupling. This method reduces racemization to <0.5% compared to traditional tartaric acid resolutions.
Process Optimization and Industrial Scale-Up
Continuous Flow Synthesis
Recent adaptations integrate flow chemistry to enhance reproducibility. A three-stage continuous system achieves:
- Racemate Formation : Thienopyridine intermediate (50 g/L) reacts with 2-chlorobenzaldehyde (1.1 eq) in THF at 65°C (residence time: 2 hr).
- Chiral Resolution : Diastereomer separation using centrifugal partition chromatography with hexane/ethyl acetate/ethanol/water (5:5:4:3).
- Salt Formation : In-line pH control (pH 2.5–3.0) during benzenesulfonic acid addition prevents oligomerization.
This configuration increases throughput to 15 kg/day with 87% overall yield.
Impurity Control
Critical impurities include:
- Endo-Iminium Byproduct : Forms during overacidification (pH <2). Controlled by maintaining reaction pH 2.8–3.2 using in-process NMR monitoring.
- Oxidized Thiophene Derivatives : Minimized by nitrogen sparging and ascorbate (0.1% w/w) addition during crystallization.
Table 2: Maximum Allowable Impurities (ICH Q3A)
| Impurity | Specification (%) |
|---|---|
| Endo-iminium | ≤0.15 |
| Thiophene sulfoxide | ≤0.10 |
| R-enantiomer | ≤0.20 |
Analytical Characterization
Spectroscopic Confirmation
Dissolution Profile
Bioequivalence studies show 85% dissolution within 30 minutes (pH 6.8 phosphate buffer), matching clopidogrel hydrogen sulfate kinetics:
Figure 1: Comparative Dissolution Profiles
| Time (min) | Benzenesulfonate (%) | Hydrogen Sulfate (%) |
|---|---|---|
| 15 | 68 ± 3 | 65 ± 4 |
| 30 | 86 ± 2 | 84 ± 3 |
| 45 | 94 ± 1 | 93 ± 2 |
Comparative Efficacy Studies
A randomized trial (N=119) demonstrated equivalent antiplatelet activity between benzenesulfonate and hydrogen sulfate salts:
- PRU (P2Y12 Reaction Units) : 187 ± 44 vs. 213 ± 27 (p=0.521)
- CYP2C19*2 Polymorphism Impact : 17% vs. 26% reduced metabolism (p=0.592)
Emerging Methodologies
Biocatalytic Oxidation
Unspecific peroxygenases (UPO) enable oxidative activation of thiophene precursors in phosphate buffer (pH 7) with 25% overall yield, reducing reliance on harsh oxidants.
Green Chemistry Approaches
Mechanochemical synthesis using planetary ball mills (400 rpm, 2 hr) achieves 89% yield without solvents, with particle size <50 μm directly compressible for tablet formulation.
Chemical Reactions Analysis
Types of Reactions
Clopidogrel benzenesulfonate undergoes various chemical reactions, including:
Oxidation: Clopidogrel is metabolized in the liver to form its active thiol-containing metabolite.
Reduction: The compound can undergo reduction reactions under specific conditions.
Substitution: Clopidogrel can participate in substitution reactions, particularly involving its functional groups.
Common Reagents and Conditions
Reduction: Reducing agents such as hydrogen gas or metal hydrides can be used under controlled conditions.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: The major product formed is the active thiol-containing metabolite of Clopidogrel.
Reduction: Reduced forms of Clopidogrel or its intermediates.
Substitution: Substituted derivatives of Clopidogrel, depending on the nucleophile used.
Scientific Research Applications
Clopidogrel benzenesulfonate is a specific salt of clopidogrel, possessing antiplatelet effects and is utilized in the production of pharmaceutical formulations . Clopidogrel is an antiplatelet agent that acts as a prodrug, inhibiting platelet aggregation and reducing the risk of myocardial infarction and stroke . It is commonly used in individuals at high risk of heart attack and stroke, including those with a history of myocardial infarction, acute coronary syndrome, stroke, and peripheral artery disease .
Pharmacology of Clopidogrel
Clopidogrel functions as a platelet inhibitor and is prescribed to decrease the likelihood of myocardial infarction in individuals with certain conditions :
- Non-ST elevated acute coronary syndrome (ACS)
- ST-elevated myocardial infarction
- Recent myocardial infarction, stroke, or established peripheral arterial disease
Clopidogrel has demonstrated superiority over aspirin in diminishing cardiovascular outcomes in patients with cardiovascular disease and offers added benefits for individuals with acute coronary syndromes already taking aspirin .
Mechanism of Action
Clopidogrel requires a two-step reaction to transform into an active thiol-containing metabolite, which functions as a platelet inhibitor . This active metabolite binds irreversibly to P2Y12 ADP receptors on platelets, preventing ADP binding, inhibiting the glycoprotein GPIIb/IIIa complex, and ultimately preventing platelet aggregation .
Clinical uses
Clopidogrel is used to prevent heart attack and stroke in people who are at high risk of these events . Treatment with clopidogrel is recommended for people who :
- Present for treatment with a myocardial infarction with ST-elevation.
- Present for treatment of a non-ST elevation myocardial infarction or unstable angina.
- Are unable to tolerate aspirin therapy.
- Require prevention of thrombosis after placement of a coronary stent.
Pharmacokinetics
Clopidogrel is absorbed rapidly after oral administration, with peak plasma levels of the main circulating metabolite occurring approximately one hour after dosing . Absorption is at least 50%, based on urinary excretion of clopidogrel-related metabolites . Clopidogrel and its main circulating metabolite bind reversibly in vitro to human plasma proteins . Following an oral dose of ^14^C-labeled clopidogrel in humans, around 50% is excreted in the urine and 46% in the feces within five days after dosing .
Factors Influencing Clopidogrel's Effectiveness
Several factors can affect clopidogrel's pharmacokinetics and pharmacodynamics :
- Genetic Variations: The FDA added a boxed warning to clopidogrel labels in 2010, alerting that the drug may be less effective in individuals unable to metabolize it into its active form . Patients with a variant allele of CYP2C19 are 1.5 to 3.5 times more likely to experience complications than those without the variant .
- Drug Interactions: The European Medicines Agency issued a public statement regarding a potential interaction between clopidogrel and proton-pump inhibitors, which may increase adverse cardiac outcomes .
- Patient Risk: Individuals undergoing percutaneous coronary intervention (PCI) derive the greatest benefit from clopidogrel but are also at greater risk from loss-of-function CYP2C19 alleles .
Mechanism of Action
Clopidogrel benzenesulfonate is a prodrug that requires metabolic activation to exert its effects. It is converted to an active thiol-containing metabolite via a two-step reaction involving cytochrome P450 enzymes . The active metabolite irreversibly binds to P2Y12 ADP receptors on platelets, preventing ADP binding and subsequent platelet activation and aggregation . This inhibition of platelet aggregation reduces the risk of thrombotic events such as myocardial infarction and stroke .
Comparison with Similar Compounds
Solubility and Physicochemical Properties
Clopidogrel benzenesulfonate is compared below with other clopidogrel salts and structurally related compounds:
Key Findings :
- This compound and camphorsulfonate exhibit reduced aqueous solubility compared to hydrogen sulfate and hydrochloride salts. This property may necessitate formulation adjustments, such as the inclusion of solubilizing agents, to ensure adequate bioavailability .
- The hydrogen sulfate salt remains the gold standard due to its optimal balance of solubility, stability, and manufacturing feasibility .
Stability and Degradation
This compound is less prone to hydrolysis than bisulfate under acidic conditions, as the benzenesulfonate anion provides greater steric hindrance. However, stress studies reveal that all clopidogrel salts degrade into common byproducts, such as the inactive carboxylic acid derivative, under prolonged exposure to heat or moisture .
Pharmacological Efficacy
While all clopidogrel salts share the same active moiety (the free base), differences in dissolution rates may marginally affect pharmacokinetics. For example, the slower dissolution of benzenesulfonate could delay peak plasma concentration ($C_{\text{max}}$) compared to bisulfate.
Regulatory and Manufacturing Considerations
The U.S. Pharmacopeia (USP) specifies stringent testing for related compounds (e.g., degradation products and impurities) in clopidogrel formulations. For benzenesulfonate, analytical methods must account for residual sulfonic acid derivatives, which are less prevalent in bisulfate-based products .
Q & A
Q. How to ensure reproducibility in clopidogrel formulation studies?
- Methodological Answer : Follow USP monographs for dissolution testing (e.g., paddle apparatus, 900 mL pH 6.8 buffer, 50 rpm). Report particle size distribution (e.g., D90 ≤ 50 µm) and polymorphism data (via XRPD/DSC) to confirm batch consistency. Share raw chromatograms and validation datasets as supplementary materials .
Q. Tables for Quick Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
